N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Acetamide Moiety: This is usually done through an acylation reaction, where the pyrrolidine derivative is treated with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-fluorophenyl)pyrrolidin-3-yl]acetamide
- N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-chlorophenyl)pyrrolidin-3-yl]acetamide
Uniqueness
N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as fluorophenyl or chlorophenyl groups.
Properties
IUPAC Name |
N-[(3S,4R)-1-[2-(dimethylcarbamoylamino)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-12(23)20-16-11-22(17(24)9-19-18(25)21(2)3)10-15(16)13-5-7-14(26-4)8-6-13/h5-8,15-16H,9-11H2,1-4H3,(H,19,25)(H,20,23)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEXGOWZXRLVPR-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)CNC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)CNC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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